molecular formula C20H30N2O3 B026113 N-t-Boc-phenylalanine Cyclohexylamide CAS No. 169566-77-2

N-t-Boc-phenylalanine Cyclohexylamide

Cat. No.: B026113
CAS No.: 169566-77-2
M. Wt: 346.5 g/mol
InChI Key: HZDJPELUKSYFKV-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-Boc-phenylalanine cyclohexylamide (N-t-Boc-Phe-CHX) is a synthetic amino acid derivative that has been used in various scientific research applications. It is a cyclohexyl ester of the amino acid phenylalanine, and is also known as Boc-Phe-CHX. The N-t-Boc-Phe-CHX molecule has been used in synthetic organic chemistry, biochemistry, and pharmacology for many years. This compound has been used to study the effects of amino acids on proteins and other macromolecules, as well as to investigate the mechanism of action of various drugs.

Scientific Research Applications

Native Chemical Ligation Applications

Native chemical ligation at phenylalanine, leveraging compounds like N-t-Boc-phenylalanine cyclohexylamide, has been successfully utilized in the synthesis of complex peptides. Crich and Banerjee (2007) demonstrated this by synthesizing the compound LYRAMFRANK, showcasing the method's compatibility with reactive side chains and its potential in ligating amino acids other than glycine (Crich & Banerjee, 2007).

Biohybrid Coupling Reactions

This compound derivatives have been used in biohybrid coupling reactions. Abdo et al. (2013) synthesized the N-(2-seleninatoethyl) amide of N-Boc-phenylalanine, demonstrating its potential in creating selenosulfide products, which can serve as probes of biological function, enzyme inhibitors, or structural mimics (Abdo et al., 2013).

FRET Cassettes and DNA Sequencing

This compound has been employed in the development of FRET cassettes and DNA sequencing technologies. Nampalli et al. (2002) leveraged an unnatural, tri-functional amino acid, t-Boc-l-para-amino-phenylalanine, to create efficient FRET cassettes and 2',3'-dideoxynucleotide terminators. These were used to investigate DNA sequencing potential with Thermo Sequenase™ II, indicating the compound's utility in advanced biochemical applications (Nampalli et al., 2002).

Mechanism of Action

The mechanism of action of “N-t-Boc-phenylalanine Cyclohexylamide” is not specified in the available resources. Given its use in proteomics research , it may be involved in the study of protein structure and function.

Future Directions

The future directions of “N-t-Boc-phenylalanine Cyclohexylamide” are not specified in the available resources. Given its use in proteomics research , it may continue to be a valuable tool in this field.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJPELUKSYFKV-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570281
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169566-77-2
Record name Nalpha-(tert-Butoxycarbonyl)-N-cyclohexyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.